![molecular formula C17H30O7 B610257 Propargyl-PEG5-CH2CO2tBu CAS No. 2098489-63-3](/img/structure/B610257.png)
Propargyl-PEG5-CH2CO2tBu
Overview
Description
Propargyl-PEG5-CH2CO2tBu is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of Propargyl-PEG5-CH2CO2tBu is C17H30O7 . It has a molecular weight of 346.4 g/mol .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG5-CH2CO2tBu can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
The molecular formula of Propargyl-PEG5-CH2CO2tBu is C17H30O7 . It has a molecular weight of 346.4 g/mol .Scientific Research Applications
Click Chemistry Reactions
Propargyl-PEG5-CH2CO2tBu is used in click chemistry reactions . It enables the formation of triazole linkages with azide compounds or biomolecules in copper-catalyzed click chemistry reactions .
Synthesis of Propargyl Derivatives
Propargyl-PEG5-CH2CO2tBu can be used in the synthesis of propargyl derivatives . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Synthesis of Homopropargylic Alcohols
Propargyl-PEG5-CH2CO2tBu can be used in the synthesis of homopropargylic alcohols . An efficient protocol for the synthesis of homopropargylic alcohols in moderate to good yields was reported that utilized propargylic carbonates .
Synthesis of Heterobifunctional Poly(ethylene glycol)
Propargyl-PEG5-CH2CO2tBu can be used in the synthesis of heterobifunctional poly(ethylene glycol) (PEG) . Novel propargyl-ended heterobifunctional PEG derivatives with hydroxyl, carboxyl, mercapto or hydrazide end groups were synthesized with simplicity yet high efficiency .
Bioconjugate Development
Propargyl-PEG5-CH2CO2tBu can be used in the development of PEG-based bioconjugates . These bioconjugates have a variety of biomedical applications .
Hydrolysis under Acidic Conditions
The t-butyl group of Propargyl-PEG5-CH2CO2tBu can be hydrolyzed under acidic conditions . This property can be useful in certain chemical reactions and processes .
Mechanism of Action
Target of Action
Propargyl-PEG5-CH2CO2tBu is primarily designed to interact with azide-bearing compounds or biomolecules . The propargyl group in the compound serves as the reactive site for these targets .
Mode of Action
The propargyl group in Propargyl-PEG5-CH2CO2tBu can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG5-CH2CO2tBu is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage with azide-bearing compounds or biomolecules . The downstream effects of this reaction depend on the specific azide-bearing compound or biomolecule involved.
Pharmacokinetics
The pharmacokinetics of Propargyl-PEG5-CH2CO2tBu are influenced by its PEG (polyethylene glycol) component . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Propargyl-PEG5-CH2CO2tBu’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage can be used for various purposes, such as the attachment of drugs, probes, or other functional groups to biomolecules. The specific molecular and cellular effects depend on the nature of the azide-bearing compound or biomolecule involved.
Action Environment
The action of Propargyl-PEG5-CH2CO2tBu can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires a copper catalyst . Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH and the presence of copper ions in the environment can influence the compound’s action, efficacy, and stability.
Safety and Hazards
The safety data sheet for a similar compound, Propargyl-PEG5-alcohol, suggests avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16(18)24-17(2,3)4/h1H,6-15H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYTWWDQAPZRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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